molecular formula C17H14N4O2 B2651013 (3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone CAS No. 1903855-40-2

(3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone

Cat. No.: B2651013
CAS No.: 1903855-40-2
M. Wt: 306.325
InChI Key: RZIHFIHGGGBMLJ-UHFFFAOYSA-N
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Description

(3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridin-3-yloxy Group: This step involves the reaction of pyridine-3-ol with an appropriate halogenated compound to form the pyridin-3-yloxy group.

    Azetidine Ring Formation: The azetidine ring is synthesized through cyclization reactions involving suitable amine and halogenated precursors.

    Quinoxaline Synthesis: The quinoxaline moiety is prepared by condensing o-phenylenediamine with a suitable diketone.

    Coupling Reactions: The final step involves coupling the pyridin-3-yloxy and azetidine intermediates with the quinoxaline derivative under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced intermediates.

Scientific Research Applications

(3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanol: A similar compound with a hydroxyl group instead of a methanone group.

    (3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)ethanone: A compound with an ethanone group instead of a methanone group.

Uniqueness

(3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-pyridin-3-yloxyazetidin-1-yl)-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-17(12-3-4-15-16(8-12)20-7-6-19-15)21-10-14(11-21)23-13-2-1-5-18-9-13/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIHFIHGGGBMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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